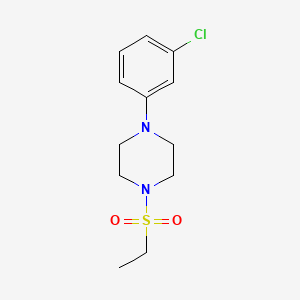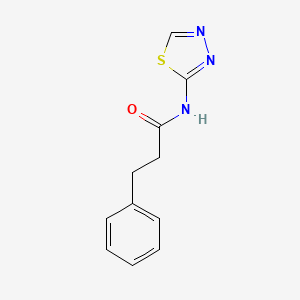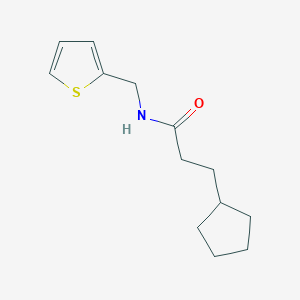![molecular formula C11H12N2O5 B5703038 methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
methyl N-[(4-nitrophenyl)acetyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(4-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNG is a glycine derivative that has been synthesized through several methods and has been studied for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Methyl N-[(4-nitrophenyl)acetyl]glycinate has potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. methyl N-[(4-nitrophenyl)acetyl]glycinate has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been used as a fluorescent probe for the labeling of proteins, which can aid in the study of protein-protein interactions.
Mecanismo De Acción
The mechanism of action of methyl N-[(4-nitrophenyl)acetyl]glycinate involves the inhibition of acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. The nitrophenyl group of methyl N-[(4-nitrophenyl)acetyl]glycinate interacts with the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and aspartic acid residues. This interaction results in the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine and leads to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
methyl N-[(4-nitrophenyl)acetyl]glycinate has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the modulation of synaptic transmission. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been shown to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, methyl N-[(4-nitrophenyl)acetyl]glycinate has been shown to have anti-inflammatory effects, which can reduce inflammation in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl N-[(4-nitrophenyl)acetyl]glycinate in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been shown to have low toxicity, making it a safe chemical to use in experiments. However, one limitation of using methyl N-[(4-nitrophenyl)acetyl]glycinate is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several future directions for the study of methyl N-[(4-nitrophenyl)acetyl]glycinate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on other enzymes and proteins. methyl N-[(4-nitrophenyl)acetyl]glycinate has also been studied as a potential therapeutic agent for Alzheimer's disease, and further research in this area may lead to the development of new treatments for this debilitating disease.
Conclusion:
Methyl N-[(4-nitrophenyl)acetyl]glycinate is a chemical compound that has shown potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. methyl N-[(4-nitrophenyl)acetyl]glycinate has been synthesized through several methods and has been studied for its biochemical and physiological effects, including acetylcholinesterase inhibition, antioxidant properties, and anti-inflammatory effects. While methyl N-[(4-nitrophenyl)acetyl]glycinate has advantages and limitations for lab experiments, further research in this area may lead to the development of new therapies for various diseases.
Métodos De Síntesis
Methyl N-[(4-nitrophenyl)acetyl]glycinate can be synthesized through several methods, including the reaction of glycine ethyl ester with 4-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of glycine with 4-nitrobenzoyl chloride, followed by the esterification of the intermediate with methanol and hydrochloric acid. Both methods result in the formation of methyl N-[(4-nitrophenyl)acetyl]glycinate as a yellow crystalline powder.
Propiedades
IUPAC Name |
methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZNLDWNLZMQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(4-nitrophenyl)acetyl]amino}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)

![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![methyl 4-({[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5703049.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)